2-Acetamido-N-methylbut-2-enamide, also known by its IUPAC name, is a chemical compound with the molecular formula CHNO and a molecular weight of 156.18 g/mol. This compound is characterized by the presence of an acetamido group and an N-methyl group attached to a but-2-enamide structure. It has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry due to its potential biological activities.
This compound can be classified under the category of enamides, which are derivatives of amides containing a carbon-carbon double bond adjacent to the carbonyl group. It is primarily sourced from synthetic routes involving reactions between N-methylbut-2-enamide and acetic anhydride or other acylating agents. The compound is cataloged under CAS number 205929-93-7, and its structure can be represented by the canonical SMILES notation CC=C(C(=O)NC)NC(=O)C.
The synthesis of 2-acetamido-N-methylbut-2-enamide can be achieved through several methods:
The reaction conditions for the synthesis may include:
The molecular structure of 2-acetamido-N-methylbut-2-enamide features:
| Property | Value |
|---|---|
| CAS Number | 205929-93-7 |
| Molecular Formula | CHNO |
| Molecular Weight | 156.18 g/mol |
| InChI | InChI=1S/C7H12N2O2/c1-4-6(7(11)8-3)9-5(2)10/h4H,1-3H3,(H,8,11)(H,9,10) |
| InChI Key | MZWKWMIZJXWKHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC=C(C(=O)NC)NC(=O)C |
2-Acetamido-N-methylbut-2-enamide participates in various chemical reactions:
The choice of reagents significantly influences the type of reaction:
The mechanism of action for 2-acetamido-N-methylbut-2-enamide involves its ability to act as a nucleophile in various chemical reactions. This property allows it to participate in pathways that lead to the formation of reactive intermediates capable of interacting with biological molecules or other chemical species. Its potential biological activities include antimicrobial and anticancer properties .
The physical and chemical properties are crucial for understanding its behavior in various applications and reactions.
2-Acetamido-N-methylbut-2-enamide has several applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: